![molecular formula C20H18Se2 B14436302 Benzene, 1,2-bis[(phenylseleno)methyl]- CAS No. 78808-36-3](/img/structure/B14436302.png)
Benzene, 1,2-bis[(phenylseleno)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,2-bis[(phenylseleno)methyl]- is an organic compound with the molecular formula C20H18Se2 It is a derivative of benzene, where two phenylseleno groups are attached to the benzene ring at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-bis[(phenylseleno)methyl]- typically involves the reaction of benzene with phenylseleno reagents under specific conditions. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with phenylseleno chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the substitution of hydrogen atoms with phenylseleno groups .
Industrial Production Methods
While specific industrial production methods for Benzene, 1,2-bis[(phenylseleno)methyl]- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,2-bis[(phenylseleno)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the phenylseleno groups to selenides.
Substitution: The phenylseleno groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,2-bis[(phenylseleno)methyl]- has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of palladium catalysts for the Heck reaction.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an antioxidant due to the presence of selenium, which is known for its antioxidant properties.
Industry: It is used in the synthesis of various organoselenium compounds, which have applications in materials science and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzene, 1,2-bis[(phenylseleno)methyl]- involves its interaction with molecular targets through its phenylseleno groups. These groups can participate in redox reactions, influencing cellular redox balance and potentially modulating oxidative stress pathways. The compound’s effects are mediated through its ability to donate or accept electrons, impacting various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,2-bis(chloromethyl)-: Similar structure but with chloromethyl groups instead of phenylseleno groups.
Benzene, 1-methyl-2-(phenylmethyl)-: Contains a methyl and a phenylmethyl group instead of phenylseleno groups.
Uniqueness
Benzene, 1,2-bis[(phenylseleno)methyl]- is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. Selenium’s role in redox reactions and its potential health benefits make this compound particularly interesting for research in antioxidant mechanisms and selenium biology.
Eigenschaften
CAS-Nummer |
78808-36-3 |
|---|---|
Molekularformel |
C20H18Se2 |
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
1,2-bis(phenylselanylmethyl)benzene |
InChI |
InChI=1S/C20H18Se2/c1-3-11-19(12-4-1)21-15-17-9-7-8-10-18(17)16-22-20-13-5-2-6-14-20/h1-14H,15-16H2 |
InChI-Schlüssel |
PSYSNERBXJWYAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]CC2=CC=CC=C2C[Se]C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



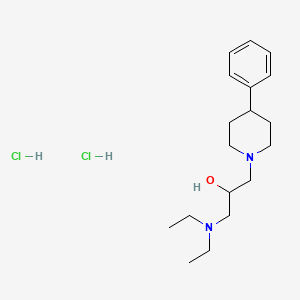
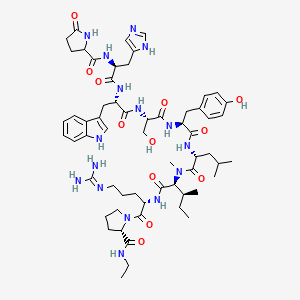
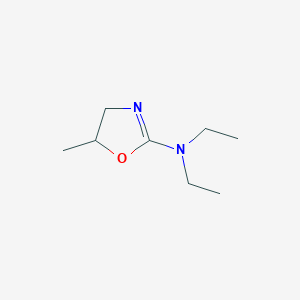
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
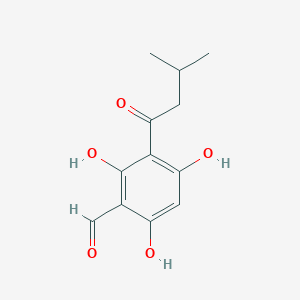
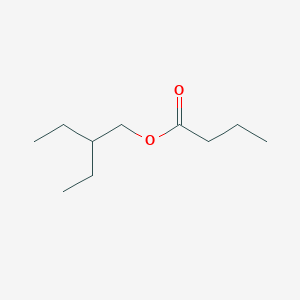
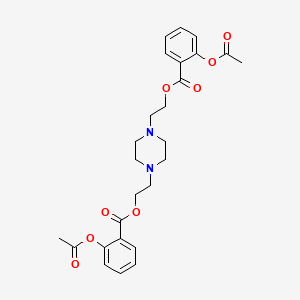
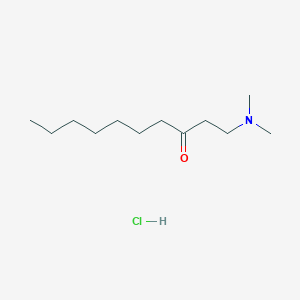
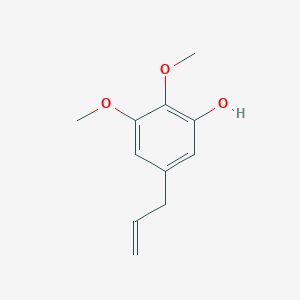

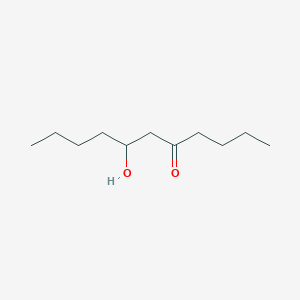

![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
